JQKD82 trihydrochloride is a synthetic compound developed as a selective inhibitor of lysine demethylase 5A (KDM5A). This compound is notable for its ability to modulate histone methylation, specifically increasing levels of trimethylation at lysine 4 on histone H3 (H3K4me3), which is associated with active gene transcription. JQKD82 has been investigated primarily in the context of multiple myeloma, a type of blood cancer, where it has shown potential therapeutic effects by inhibiting KDM5A activity and altering gene expression profiles associated with tumor progression .
JQKD82 is classified as a histone demethylase inhibitor, specifically targeting KDM5A, which plays a crucial role in epigenetic regulation. The compound is derived from modifications of earlier KDM5 inhibitors, enhancing its cell permeability and selectivity. The chemical structure of JQKD82 allows it to penetrate cellular membranes more effectively than its predecessors, making it a promising candidate for further research in cancer therapeutics .
The synthesis of JQKD82 involves the creation of a phenolic ester that enhances the compound's stability and delivery into cells. The synthetic route typically includes:
The synthetic pathway has been optimized to yield JQKD82 with high efficiency while maintaining its inhibitory properties against KDM5A .
The molecular structure of JQKD82 trihydrochloride can be described as follows:
Crystallographic studies have revealed that upon interaction with KDM5B, JQKD82 hydrolyzes to release its active metabolite, KDM5-C49, which binds effectively to the enzyme, demonstrating its mechanism of action at the molecular level .
JQKD82 primarily functions through competitive inhibition of KDM5A enzymatic activity. Key reactions include:
These reactions are critical for understanding how JQKD82 alters histone methylation patterns within cancer cells .
The mechanism by which JQKD82 exerts its effects involves:
Pharmacokinetic studies indicate that JQKD82 achieves significant intracellular concentrations, further supporting its efficacy as a therapeutic agent .
JQKD82 trihydrochloride exhibits several important physical and chemical properties:
These properties are essential for its application in laboratory settings and potential clinical use .
JQKD82 has several applications in scientific research:
JQKD82 trihydrochloride is a prodrug that delivers the active metabolite KDM5-C49, selectively inhibiting the lysine demethylase 5A (KDM5A) isoform. KDM5A demethylates histone H3 lysine 4 trimethylation (H3K4me3), an epigenetic mark associated with active gene transcription. In multiple myeloma, KDM5A is overexpressed and correlates with poor patient survival, whereas KDM5B and KDM5C show no significant survival association [1]. Genetic ablation experiments confirm that KDM5A knockdown impairs cancer cell proliferation more profoundly than knockdown of other KDM5 isoforms (KDM5B/C) [1]. This selectivity arises because KDM5A physically interacts with oncogenic transcription complexes at MYC target genes, making it a critical dependency in MYC-driven malignancies [1] [4].
JQKD82-derived KDM5-C49 competitively inhibits KDM5A by binding its catalytic jumonji C (JmjC) domain. This binding disrupts α-ketoglutarate cofactor utilization, essential for demethylase activity [1] [2]. Structural studies reveal that KDM5-C49 occupies a hydrophobic pocket adjacent to the active site, inducing conformational changes that destabilize histone substrate recognition. Unlike earlier inhibitors (e.g., KDM5-C70), JQKD82 enhances cellular uptake via ester prodrug design, enabling effective engagement with the KDM5A substrate-binding cleft [1].
Table 1: Biochemical Properties of JQKD82 and Its Active Metabolite
Property | JQKD82 (Prodrug) | KDM5-C49 (Active Form) |
---|---|---|
Target Affinity (KDM5A) | Low | IC₅₀ < 100 nM |
Cell Permeability | High | Low |
Mechanism | Ester hydrolysis | Competitive α-KG inhibition |
KDM5A inhibition by JQKD82 trihydrochloride induces genome-wide accumulation of H3K4me3. Paradoxically, this hypermethylation represses transcription of MYC-driven genes. Elevated H3K4me3 at promoter regions displaces the TFIID complex subunit TATA-box binding protein associated factor 3 (TAF3), which recognizes H3K4me3 for transcriptional initiation. Excessive H3K4me3 impedes the transition from transcription initiation to elongation by sequestering TAF3, thereby halting RNA polymerase II (RNA Pol II) progression [1] [4].
Chromatin immunoprecipitation sequencing (ChIP-seq) in multiple myeloma cells treated with JQKD82 shows H3K4me3 redistribution at 2,867 genomic loci. Key sites include promoters of oncogenes (CDK6, MCL1) and cell-cycle regulators (CCND2). Hypertrimethylation at these loci correlates with reduced gene expression, confirming that H3K4me3 elevation functions as a transcriptional barrier when uncoupled from elongation machinery [1].
KDM5A cooperates with MYC by recruiting the positive transcription elongation factor b (P-TEFb) complex, comprising cyclin-dependent kinase 9 (CDK9) and cyclin T1. P-TEFb phosphorylates RNA Pol II at serine 2 (Ser2), enabling transcriptional elongation. JQKD82 disrupts KDM5A-P-TEFb interaction, reducing CDK9-mediated Ser2 phosphorylation. Consequently, RNA Pol II pauses at MYC target genes, blocking their expression [1].
JQKD82 treatment suppresses phosphorylation of RNA Pol II’s carboxy-terminal domain (CTD) at two critical residues:
Table 2: Key MYC Target Genes Modulated by JQKD82
Gene | Function | H3K4me3 Change | Expression Change |
---|---|---|---|
ODC1 | Polyamine synthesis | +3.5-fold | -70% |
BRD4 | Chromatin reader | +2.8-fold | -65% |
MCL1 | Anti-apoptotic protein | +4.1-fold | -75% |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3